
4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is a heterocyclic compound that contains bromine, fluorine, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 4-fluorobenzaldehyde, and methoxyacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromoaniline and 4-fluorobenzaldehyde in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization with methoxyacetic acid under acidic conditions to form the pyridazinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
The compound has been investigated for several therapeutic potentials, including:
-
Antimicrobial Activity :
- Studies indicate that derivatives of pyridazinone compounds exhibit notable antimicrobial properties. For instance, the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was reported as low as 0.22 μg/mL, demonstrating its efficacy in inhibiting pathogen growth.
Compound MIC (μg/mL) Target Pathogen This compound 0.22 Staphylococcus aureus Other derivatives 0.30 Escherichia coli -
Anti-inflammatory Activity :
- The anti-inflammatory potential has been evaluated through various models, showing selective inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammation.
Compound COX-1 Inhibition (%) COX-2 Inhibition (%) This compound 40% 75% -
Anticancer Activity :
- The compound has shown promising results in cytotoxicity assays against various cancer cell lines, indicating its potential as an anticancer agent.
Cell Line IC50 (μM) Compound A549 (Lung Cancer) 5.0 This compound MCF7 (Breast Cancer) 3.5 Similar derivative
Case Studies
-
Antimicrobial Efficacy :
A study published in ACS Omega highlighted the antimicrobial activity of pyridazinone derivatives, linking structural modifications to enhanced efficacy against bacterial strains. -
Anti-inflammatory Mechanisms :
Research conducted by Sivaramakarthikeyan et al. demonstrated that similar compounds effectively reduced inflammation in animal models without significant side effects, suggesting a favorable safety profile for clinical applications. -
Cytotoxicity Profiles :
A comparative analysis of several pyridazinone derivatives indicated that bromine substitutions enhanced anticancer activity, providing insights into structure-activity relationships that can guide future drug design efforts.
作用機序
The mechanism of action of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
- 4-Bromo-2-fluorophenol
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-3-(2,6-difluorophenyl)diazenyl benzoate
Comparison: 4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is unique due to the presence of the pyridazinone ring, which imparts distinct chemical and biological properties
生物活性
4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C11H8BrFN2O2
- CAS Number : 10002-76-3
- Molar Mass : 299.1 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination and fluorination processes, followed by methoxylation. The precise synthetic route can vary, but the following general steps are common:
- Bromination : Introduction of the bromine atom at the 4-position of the pyridazine ring.
- Fluorination : Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
- Methoxylation : Addition of a methoxy group to enhance solubility and biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of leukemia cells.
Table 1: Cytotoxic Effects Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 (Leukemia) | 0.79 | Induces apoptosis via caspase activation |
HeLa (Cervical) | 1.6 | Triggers phosphatidylserine externalization |
U937 (Leukemia) | 0.24 | DNA fragmentation characteristic of apoptosis |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In one study, derivatives related to pyridazinones were assessed for their MAO-A and MAO-B inhibitory activities, with some derivatives showing potent inhibition:
Table 2: MAO Inhibitory Activities
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
---|---|---|
T6 | 0.039 | 0.013 |
T3 | Not specified | Not specified |
This suggests potential applications in treating neurological disorders where modulation of monoamines is beneficial .
Case Studies
- Leukemia Treatment : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in HL-60 leukemia cells, highlighting its potential as an anticancer agent.
- Neuroprotection : In models of neurodegenerative diseases, compounds similar to this pyridazinone have been shown to protect neuronal cells from oxidative stress by inhibiting MAO activity, suggesting further therapeutic avenues in neuroprotection .
特性
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-9-6-14-15(11(16)10(9)12)8-4-2-7(13)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSFYPLJIJQFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。